4-(Thiophen-2-yl)aniline hydrochloride
Description
4-(Thiophen-2-yl)aniline hydrochloride is an aromatic amine derivative characterized by a thiophene ring attached to the para position of an aniline backbone, with a hydrochloride salt formation. The base compound, 4-(Thiophen-2-yl)aniline (C₁₀H₉NS), has a molecular weight of 175.25 g/mol . The hydrochloride form enhances solubility and stability, making it suitable for synthetic applications, particularly in polymer chemistry and drug development.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-thiophen-2-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h1-7H,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNMSSXLTNKKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Thiophen-2-yl)aniline hydrochloride with structurally related aniline derivatives, highlighting substituent effects on properties and applications:
Key Comparisons:
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (EWGs) : Compounds like 4-(Trifluoromethyl)aniline hydrochloride (CF₃) and 4-(Methylsulfonyl)aniline hydrochloride (SO₂Me) exhibit enhanced electrophilicity, facilitating nucleophilic substitution or coupling reactions .
- Electron-Donating Groups (EDGs) : Ethoxy (OEt) and thiophene substituents increase electron density, favoring polymerization (e.g., P2ThA) and electrochromic applications .
Synthetic Yields and Conditions :
- 4-(Thiophen-2-yl)aniline derivatives are synthesized via coupling reactions (e.g., HOBt/TBTU-mediated amidation) with yields up to 90% .
- Halogenated analogs (e.g., 2-Chloro-4-fluoroaniline hydrochloride) require harsher conditions (acid hydrolysis at 72°C) and show lower yields (~38.5%) .
Material Science Applications :
- P2ThA’s electrochromic behavior contrasts with poly(3-thiophene-aniline) (P3ThA), where conjugation primarily occurs through the thiophene ring rather than the aniline backbone .
- Thiazole-containing analogs (e.g., 4-(Thiazol-2-yl)aniline hydrochloride) are prioritized in drug discovery due to their bioisosteric properties .
Pharmacological Potential: 4-(PYRROLIDIN-1-YLMETHYL)ANILINE Hydrochloride (a structurally related compound) is used in bioactive molecule synthesis, highlighting the versatility of aniline hydrochlorides in medicinal chemistry .
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